1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol is an organic compound characterized by its unique structure, which includes two chlorophenyl groups and two diphenyl groups attached to a but-2-yne-1,4-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol typically involves the coupling of terminal alkynes under specific conditions. One common method involves the use of a copper catalyst in the presence of a base, such as triethylamine, and the reaction is carried out at elevated temperatures (around 60°C) in an air atmosphere . The reaction mixture is then cooled, diluted with ethyl acetate, and filtered to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The key steps involve the careful control of temperature, pressure, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diphenylbut-2-yne-1,4-diol: Lacks the chlorophenyl groups, resulting in different chemical properties and reactivity.
1,4-Bis(4-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol: Similar structure but with chlorophenyl groups in different positions, affecting its reactivity and applications.
Uniqueness
1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol is unique due to the specific positioning of the chlorophenyl groups, which influences its chemical behavior and potential applications. This structural uniqueness makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
102795-46-0 |
---|---|
Molekularformel |
C28H20Cl2O2 |
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
1,4-bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol |
InChI |
InChI=1S/C28H20Cl2O2/c29-25-17-9-7-15-23(25)27(31,21-11-3-1-4-12-21)19-20-28(32,22-13-5-2-6-14-22)24-16-8-10-18-26(24)30/h1-18,31-32H |
InChI-Schlüssel |
YERGDMXIZGEJPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)(C4=CC=CC=C4Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.